molecular formula C11H11NOS2 B13633544 4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one

4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one

Cat. No.: B13633544
M. Wt: 237.3 g/mol
InChI Key: LBYUNCCOGAIBCP-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-ylthio)butan-2-one is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 4-(Benzo[d]thiazol-2-ylthio)butan-2-one typically involves the reaction of benzo[d]thiazole-2-thiol with an appropriate butanone derivative. One common synthetic route involves the nucleophilic substitution reaction between benzo[d]thiazole-2-thiol and 4-chlorobutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(Benzo[d]thiazol-2-ylthio)butan-2-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]thiazol-2-ylthio)butan-2-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, the compound binds to the active site of quorum sensing receptors in bacteria, preventing the binding of natural signaling molecules and disrupting the communication pathways. This leads to a reduction in virulence factor production and biofilm formation . In the case of its anti-tubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the death of the bacterial cells .

Comparison with Similar Compounds

4-(Benzo[d]thiazol-2-ylthio)butan-2-one can be compared with other benzothiazole derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzothiazole derivatives in scientific research and industrial applications.

Properties

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C11H11NOS2/c1-8(13)6-7-14-11-12-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3

InChI Key

LBYUNCCOGAIBCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=NC2=CC=CC=C2S1

Origin of Product

United States

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